3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a bromo-fluorophenyl group, a dimethyl-pyrazolyl group, and a triazolothiadiazole core
Preparation Methods
The synthesis of 3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the preparation of the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which is achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the bromo-fluorophenyl group: The bromo-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable bromo-fluorobenzene derivative.
Cyclization to form the triazolothiadiazole core: The final step involves the cyclization of the intermediate compounds to form the triazolothiadiazole core. This is typically achieved through a condensation reaction with thiosemicarbazide under acidic conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromo and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors involved in various diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.
Biological Research: It may be used in studies to investigate its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazole derivatives with different substituents on the phenyl and pyrazole rings. These compounds may exhibit similar chemical properties and reactivity but differ in their biological activity and potential applications. Some examples of similar compounds include:
- 3-(4-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-methyl-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-bromo-4-methylphenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1219547-75-7 |
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Molecular Formula |
C14H10BrFN6S |
Molecular Weight |
393.24 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10BrFN6S/c1-7-9(6-21(2)19-7)13-20-22-12(17-18-14(22)23-13)8-3-4-11(16)10(15)5-8/h3-6H,1-2H3 |
InChI Key |
BYCDZWDGIPOTDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)F)Br)C |
Origin of Product |
United States |
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